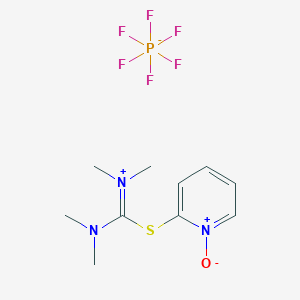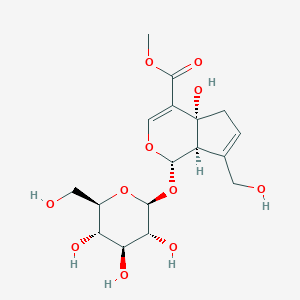
3-Etoxi-17-hidroxipregn-3,5-dien-20-ona 17-acetato
Descripción general
Descripción
3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate is a synthetic steroid compound. It is known for its role as an intermediate in the synthesis of various steroidal drugs. The compound has a molecular formula of C25H36O4 and a molecular weight of 400.55 g/mol .
Aplicaciones Científicas De Investigación
3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and contraceptives.
Industry: Used in the production of steroidal drugs and as a reference standard in analytical chemistry.
Mecanismo De Acción
Target of Action
It is known as an impurity of medroxyprogesterone , which is a synthetic derivative of progesterone and acts on progesterone receptors.
Mode of Action
As an impurity of medroxyprogesterone , it may share similar interactions, which involve binding to progesterone receptors and modulating gene transcription.
Biochemical Pathways
As an impurity of medroxyprogesterone , it might affect similar pathways, such as the progesterone-mediated oocyte maturation pathway.
Pharmacokinetics
As an impurity of medroxyprogesterone , it might have similar pharmacokinetic properties.
Result of Action
As an impurity of medroxyprogesterone , it might share similar effects, such as the regulation of gene transcription and modulation of cellular responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate involves several steps:
Starting Material: The synthesis begins with 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).
Addition Reaction: The epoxy group reacts with hydrogen bromide to form 16-bromo-17α-hydroxy derivatives.
Catalytic Hydrogenation: The bromine is removed through catalytic hydrogenation.
Transformation: The 3-keto group and the 4-ene double bond are converted to a 3-hydroxy group and a 3,5-diene structure.
Acetylation: The 3-hydroxy and 17α-hydroxy groups are acetylated.
Hydrolysis: The 3-acetyl group is removed through hydrolysis.
Etherification: The 3-hydroxy group is etherified to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvents like chloroform, dichloromethane, and ethyl acetate are commonly used .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Acids or bases can catalyze substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Medroxyprogesterone Acetate: A widely used synthetic progestin.
Norethindrone Acetate: Another synthetic progestin with similar applications.
Megestrol Acetate: Used in the treatment of cancer and appetite stimulation.
Uniqueness
3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ethoxy group at the 3-position and acetate group at the 17-position differentiate it from other similar compounds.
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-6-28-19-9-12-23(4)18(15-19)7-8-20-21(23)10-13-24(5)22(20)11-14-25(24,16(2)26)29-17(3)27/h7,15,20-22H,6,8-14H2,1-5H3/t20-,21+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUPBNAYNWZRSJ-RFXJPFPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16319-93-0 | |
| Record name | 17-(Acetyloxy)-3-ethoxypregna-3,5-dien-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16319-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016319930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)
